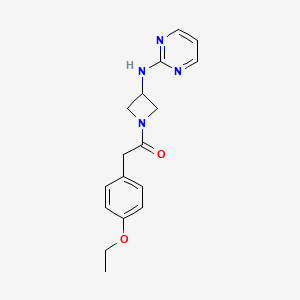

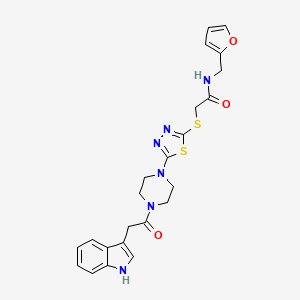

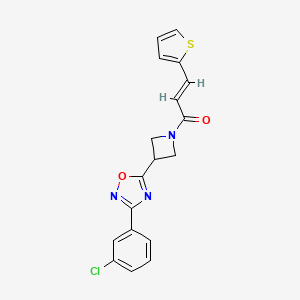

![molecular formula C16H12ClN3O B2406032 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-62-5](/img/structure/B2406032.png)

4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-chloroaniline derivative with a suitable pyrazolone. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a 4-chloroaniline group. The exact structure would depend on the position and orientation of these groups .Chemical Reactions Analysis

As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the phenyl ring or the 4-chloroaniline group, or reactions involving the pyrazolone ring itself .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .科学的研究の応用

Structural Analysis and Properties

The structural characteristics and properties of pyrazolone derivatives have been extensively explored. For instance, the molecule (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been synthesized and its structure analyzed, revealing specific dihedral angles between benzene rings and a central methylpyrazolone/aminomethylene unit. The stability of this structure is significantly enhanced by an intramolecular N—H⋯O hydrogen bond, which stabilizes the planar conformation of the central unit. This compound exemplifies the intricate molecular structures possible with pyrazolone derivatives (Chi et al., 2009).

Catalytic and Environmental Applications

The compound has also been utilized in the context of green chemistry. For example, cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst in the synthesis of arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via a one-pot multicomponent synthesis involving aryl aldehydes and pyrazolone. This method emphasizes cost-effectiveness, high yields, and environmental sustainability, showcasing the compound's role in promoting eco-friendly chemical processes (Mosaddegh et al., 2010).

Pharmaceutical Applications

In the pharmaceutical realm, pyrazolone derivatives have been synthesized and characterized for their potential antibacterial activities. Compounds like 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been tested against various bacterial strains, demonstrating the medicinal potential of these compounds. The comprehensive characterization of these compounds lays the groundwork for their potential use in treating bacterial infections (Liu et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(4-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-10-14-15(19-20-16(14)21)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRLSFNFWTJQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

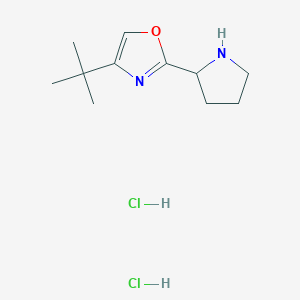

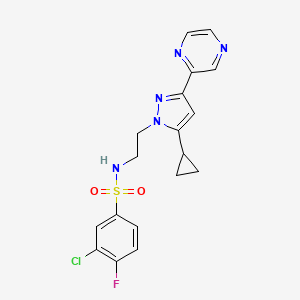

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)

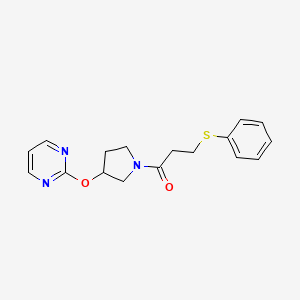

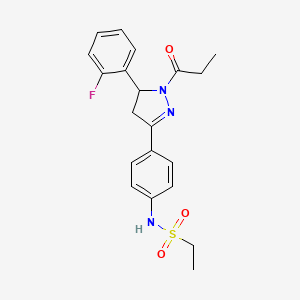

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

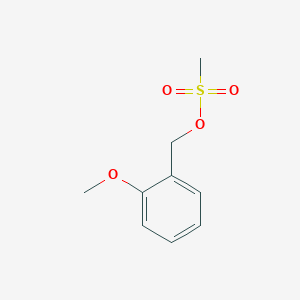

![[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol](/img/structure/B2405962.png)